molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Cat. No. B193161
CAS RN: 79047-41-9
M. Wt: 188.65 g/mol
InChI Key: DXSZKDOOHOBZMT-UHFFFAOYSA-N
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Description

“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a CAS Number of 79047-41-9 and a linear formula of C8H13ClN2O . The molecular weight of this compound is 188.66 .


Molecular Structure Analysis

The molecular formula of “(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is C8H13ClN2O . The InChI code for this compound is 1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is a solid at room temperature . It has a melting point of 147-151°C . The boiling point of this compound is 407.7±30.0°C at 760 mmHg .

Scientific Research Applications

C8H13ClN2O C_8H_{13}ClN_2O C8​H13​ClN2​O

and a molecular weight of 188.65 . It’s an important intermediate in the synthesis of various pharmaceutical compounds, particularly Losartan Potassium, an antihypertensive drug . Below is a comprehensive analysis of its scientific research applications across different fields:

Pharmaceutical Reference Standards

This compound serves as a reference standard in pharmaceutical testing, ensuring the quality and consistency of analytical methods used in drug development and validation . It’s crucial for stability and release testing of medications.

Antihypertensive Medication Development

As an intermediate in the synthesis of Losartan Potassium, it plays a significant role in the development of antihypertensive medications . Losartan is used to treat high blood pressure and to protect the kidneys from damage due to diabetes.

Antimicrobial Agents

Research has shown that derivatives of this compound, such as novel Schiff bases, exhibit enhanced antimicrobial properties . These derivatives have been tested against bacteria like Escherichia coli and Staphylococcus aureus, showing significant inhibitory action.

Anti-Hypertensive and Anti-Emetic Drug Design

The compound’s derivatives are being explored as potential candidates for anti-hypertensive and anti-emetic drugs, with its core structure playing a key role in the bioactivity of the molecules .

Antifungal Applications

Imidazole derivatives, including those derived from this compound, have been found to possess antifungal properties, making them valuable in the treatment and prevention of fungal infections .

Anti-Inflammatory and Analgesic Research

The imidazole ring, which is part of this compound’s structure, is known for its anti-inflammatory and analgesic effects. This makes it a valuable component in the synthesis of new drugs with these properties .

Cancer Research

Imidazole derivatives are being studied for their potential use in cancer treatment. They have shown activity against certain types of cancer cells, including anaplastic lymphoma kinase (ALK)-driven cancer cells .

Antiviral and Antiprotozoal Therapeutics

Compounds containing the imidazole ring, such as this one, are used in the synthesis of drugs with antiviral and antiprotozoal activities. These drugs are important in the treatment of diseases caused by viruses and protozoa .

Safety and Hazards

“(2-butyl-4-chloro-1H-imidazol-5-yl)methanol” is classified as harmful . It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZKDOOHOBZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370867
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

CAS RN

79047-41-9
Record name 2-Butyl-5-chloro-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79047-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.45 Grams (10.9 mmol) of an N-chlorosuccinimide was added to a solution consisting of 1.91 g (10.4 mmol) of a 2-butyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane maintained at room temperature. The mixture was reacted for 18 hours with stirring and, then, the solvent was distilled off under reduced pressure. The resulting reaction product was washed with water and was recrystallized from acetonitrile to obtain a pale yellowish scale-like crystalline 2-butyl-4- chloro-5-(hydroxymethyl) imidazole in an amount of 1.00 g (yield, 51%). Recrystallization was further effected with acetonitrile to obtain the milk-white crystalline compound in pure form.
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a mixture of 70 ml of dioxane and 60 ml of methyl cellosolve was dissolved 4 g of 2-butyl-5-hydroxymethylimidazole, and 3.9 g of N-chlorosuccinimide was added to the solution, followed by stirring at 40° C. for 1 hour. The reaction solution was evaporated to dryness under reduced pressure, and 100 ml each of water and ethyl acetate were added to the residue to shake for mixing. The ethyl acetate layer was evaporated to dryness under reduced pressure, and the residue was dissolved in 50 ml of ether. The solution was allowed to cool, thereby yielding 2.4 g of 2-butyl-4-chloro-5-hydroxymethylimidazole deposited as colorless prisms, m.p. 147°-148° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-n-butyl-5-hydroxymethylimidazole (25 g, 0.162 mol, prepared in Example 1 (i)) in 250 ml of tetrahydrofuran and 250 ml of 2-methoxyethane under argon was added portionwise N-chlorosuccinimide (26 g, 0.195 mol). The reaction mixture was heated at 50°-55° C. for 2 hours. The solvents were removed in vacuo and the residue for 48 hours. The solid was filtered and then stirred with 100 ml of diethyl ether for 1 hour. The solid was collected to give 16 g (52%) of 2-n-butyl-4-chloro-5-hydroxymethylimidazole.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 3
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(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 4
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 5
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 6
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

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